molecular formula C8H12N2 B13595887 (S)-1-(Pyridin-2-yl)propan-2-amine

(S)-1-(Pyridin-2-yl)propan-2-amine

Cat. No.: B13595887
M. Wt: 136.19 g/mol
InChI Key: OKWKKGILOAMUGL-ZETCQYMHSA-N
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Description

(S)-1-(Pyridin-2-yl)propan-2-amine is a chiral amine compound that features a pyridine ring attached to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyridin-2-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and a suitable chiral amine precursor.

    Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.

    Catalysts: Chiral catalysts or ligands may be used to facilitate the enantioselective synthesis of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The pyridine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-1-(Pyridin-2-yl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-(Pyridin-2-yl)propan-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s pyridine ring and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Pyridin-2-yl)propan-2-amine: The enantiomer of the compound, which may have different biological activities.

    2-(Pyridin-2-yl)ethanamine: A structurally similar compound with a shorter carbon chain.

    3-(Pyridin-2-yl)propan-1-amine: Another analog with a different position of the amine group.

Uniqueness

(S)-1-(Pyridin-2-yl)propan-2-amine is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(2S)-1-pyridin-2-ylpropan-2-amine

InChI

InChI=1S/C8H12N2/c1-7(9)6-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3/t7-/m0/s1

InChI Key

OKWKKGILOAMUGL-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=N1)N

Canonical SMILES

CC(CC1=CC=CC=N1)N

Origin of Product

United States

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